N-(5-chloropyridin-2-yl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(5-CHLOROPYRIDIN-2-YL)-2-FLUOROBENZENE-1-SULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a fluorobenzene ring, which is further connected to a chloropyridine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLOROPYRIDIN-2-YL)-2-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 5-chloropyridine-2-amine with 2-fluorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLOROPYRIDIN-2-YL)-2-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonamide and fluorine groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The chloropyridine moiety can undergo coupling reactions with various nucleophiles or electrophiles to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation or reduction can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
N-(5-CHLOROPYRIDIN-2-YL)-2-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-CHLOROPYRIDIN-2-YL)-2-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorobenzene and chloropyridine moieties can engage in hydrophobic interactions and π-π stacking with aromatic residues . These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives with different substituents on the benzene or pyridine rings. Examples include:
N-(5-CHLOROPYRIDIN-2-YL)-BENZENESULFONAMIDE: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
N-(5-CHLOROPYRIDIN-2-YL)-2-CHLOROBENZENE-1-SULFONAMIDE: Contains a chlorine substituent instead of fluorine, which can influence its electronic properties and interactions with molecular targets.
Uniqueness
The presence of both fluorine and chlorine substituents in N-(5-CHLOROPYRIDIN-2-YL)-2-FLUOROBENZENE-1-SULFONAMIDE imparts unique electronic and steric properties that can enhance its reactivity and specificity towards certain biological targets. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H8ClFN2O2S |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-8-5-6-11(14-7-8)15-18(16,17)10-4-2-1-3-9(10)13/h1-7H,(H,14,15) |
InChI Key |
UNIIOJTXZOUMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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